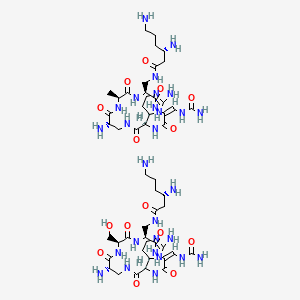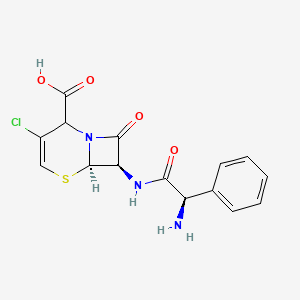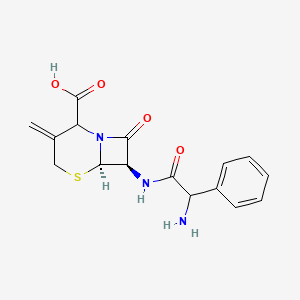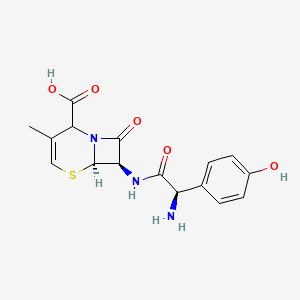
Linezolid-Verunreinigung 16
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Linezolid Impurity 16, also known as Linezolid Diphthalimide, is an impurity in the synthesis of Linezolid . Linezolid is a synthetic antibiotic used for the treatment of infections caused by aerobic Gram-positive bacteria . The chemical name of Linezolid Impurity 16 is 2,2’- (3,3’- (3-Fluoro-4-morpholinophenylazanediyl)bis (2-hydroxypropane-3,1-diyl))diidoindoline-1,3-dione . Its molecular formula is C32H31FN4O7 and the molecular weight is 602.6 .
Molecular Structure Analysis
The molecular structure of Linezolid Impurity 16 is characterized by its molecular formula C32H31FN4O7 . More detailed structural analysis would require additional information such as spectroscopic data or crystallographic studies, which are not available in the retrieved data.
Wissenschaftliche Forschungsanwendungen
Verträglichkeit mit parenteraler Ernährung
Linezolid-Verunreinigung 16: wurde auf seine Verträglichkeit mit parenteralen Ernährungslösungen untersucht. Dies ist besonders relevant für Patienten auf Intensivstationen, die eine totale parenterale Ernährung (TPN) benötigen und gleichzeitig gegen Linezolid empfindliche Infektionen behandelt werden. Die Zugabe von Linezolid zu TPN-Mischungen kann die Handhabung des Gefäßzugangs reduzieren und so das Risiko katheterbedingter Infektionen minimieren {svg_1}.
Stabilitätsstudien
Stabilitätsstudien von This compound sind entscheidend für die Gewährleistung der Wirksamkeit und Sicherheit des Arzneimittels unter verschiedenen Lagerbedingungen. Untersuchungen haben gezeigt, dass Linezolid bei 4–6 °C während der gesamten Studiendauer und bei 25 °C bis zu 24 Stunden stabil ist, was der für die Verabreichung von TPN-Mischungen erforderlichen Zeit entspricht {svg_2}.
Antibakterielle Aktivität
Die antibakterielle Aktivität von This compound wurde gegen verschiedene Krankheitserreger untersucht. Es zeigte sich eine Wirksamkeit bei der Behandlung von Infektionen, die durch arzneimittelresistente Bakterien verursacht werden, was ein erhebliches Risiko für schwer kranke Patienten darstellt. Die Rolle der Verunreinigung bei der Verbesserung der antibakteriellen Eigenschaften von Linezolid ist ein wichtiger Forschungsbereich {svg_3}.
Hochleistungsflüssigkeitschromatographie (HPLC)-Analyse
Die Entwicklung einer HPLC-UV-Methode zur Quantifizierung von Linezolid ist eine wichtige Anwendung. Diese Methode unterstützt Resistenzstudien mit in-vitro-PK/PD-Modellen und hilft bei der Dosisoptimierung in klinischen Umgebungen. Die präzise Steuerung der Linezolid-Absorption und -Elimination, die in diesen Modellen simuliert wird, ist entscheidend für das Verständnis der Pharmakodynamik des Arzneimittels {svg_4}.
In-vitro-PK/PD-Modelle
This compound: wird in in-vitro-PK/PD-Modellen verwendet, um die klinische intravenöse Dosis von Linezolid zu simulieren. Dies hilft, seine antibakterielle Aktivität gegen klinisch isolierte MRSA-Stämme zu beobachten. Solche Modelle sind entscheidend für die Entwicklung neuer Dosierungsschemata und das Verständnis des Verhaltens des Arzneimittels im menschlichen Körper {svg_5}.
Nano-Formulierungsentwicklung
Forschungen zur Entwicklung von Nanoformulierungen, die This compound enthalten, haben vielversprechende Ergebnisse gezeigt. Diese Formulierungen zeigen eine ausgeprägte antibakterielle Aktivität gegen Krankheitserreger wie Escherichia coli, Pseudomonas aeruginosa und Staphylococcus aureus. Die synergistische Wirkung der Nanoformulierung im Vergleich zu freiem Linezolid ist ein bedeutender Fortschritt bei der Arzneimittelabgabe {svg_6}.
Wirkmechanismus
Target of Action
Linezolid, the parent compound of Linezolid Impurity 16, primarily targets the 23S ribosomal RNA of the 50S subunit in bacteria . This subunit plays a crucial role in the initiation of bacterial protein synthesis .
Mode of Action
Linezolid exerts its antibacterial activity by inhibiting the initiation of bacterial protein synthesis . More specifically, it binds to the 23S ribosomal RNA of the 50S subunit . This binding prevents the formation of the 70S initiation complex , which is essential for bacterial reproduction .
Biochemical Pathways
The primary biochemical pathway affected by Linezolid is the protein synthesis pathway in bacteria . By inhibiting the formation of the 70S initiation complex, Linezolid disrupts the protein synthesis process, leading to a bacteriostatic effect against both enterococci and staphylococci and a bactericidal effect against most isolates of streptococci .
Pharmacokinetics
Linezolid exhibits linear pharmacokinetics, supporting a twice-daily schedule for administration . It has an absolute oral bioavailability of 100%, meaning it can be fully absorbed when taken orally . This property makes Linezolid unique among antibiotics, as comparable antibiotics such as vancomycin can only be administered intravenously . No dose adjustment is needed when switching from the intravenous to oral formulations or when there is moderate renal or hepatic derangement .
Result of Action
The primary result of Linezolid’s action is the inhibition of bacterial growth and reproduction . Its effects are bacteriostatic against both enterococci and staphylococci and bactericidal against most isolates of streptococci . This leads to the effective treatment of infections caused by these bacteria .
Action Environment
The action of Linezolid can be influenced by various environmental factors. For instance, the rise of Linezolid resistance has been widely observed both in clinical and non-clinical settings . The horizontal transfer of resistance genes at the human-animal-environment interfaces plays a crucial role in driving the circulation of Linezolid resistance reservoirs . Therefore, the environment in which Linezolid is used can significantly influence its action, efficacy, and stability.
Safety and Hazards
Zukünftige Richtungen
Linezolid and its impurities, including Linezolid Impurity 16, are useful in pharmaceutical research. They are useful in product development, ANDA and DMF filing, quality control (QC), method validation, and stability studies . The future directions of research could include further exploration of the properties of Linezolid Impurity 16 and its potential applications in pharmaceutical research and development.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Linezolid Impurity 16 can be achieved through a multi-step process involving various reactions such as nitration, reduction, and cyclization.", "Starting Materials": [ "4-nitro-2-(trifluoromethyl)aniline", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Sodium nitrite", "Acetic acid", "Sulfuric acid", "Sodium nitrate", "Sodium sulfite", "Sodium chloride", "Sodium carbonate" ], "Reaction": [ "Step 1: Nitration - 4-nitro-2-(trifluoromethyl)aniline is reacted with a mixture of sulfuric acid and nitric acid to produce 4-nitro-2-(trifluoromethyl)-N-(4-nitrophenyl)aniline.", "Step 2: Reduction - The nitro group in the product obtained from step 1 is reduced to an amino group using sodium borohydride in the presence of hydrochloric acid.", "Step 3: Diazotization - The amino group obtained from step 2 is diazotized using sodium nitrite and hydrochloric acid to produce diazonium salt.", "Step 4: Cyclization - The diazonium salt obtained from step 3 is reacted with acetic acid and sodium acetate to produce the desired product, Linezolid Impurity 16." ] } | |
CAS-Nummer |
1798014-14-8 |
Molekularformel |
C32H31FN4O7 |
Molekulargewicht |
602.6 g/mol |
IUPAC-Name |
2-[(2R)-3-(N-[(2S)-3-(1,3-dioxoisoindol-2-yl)-2-hydroxypropyl]-3-fluoro-4-morpholin-4-ylanilino)-2-hydroxypropyl]isoindole-1,3-dione |
InChI |
InChI=1S/C32H31FN4O7/c33-27-15-20(9-10-28(27)34-11-13-44-14-12-34)35(16-21(38)18-36-29(40)23-5-1-2-6-24(23)30(36)41)17-22(39)19-37-31(42)25-7-3-4-8-26(25)32(37)43/h1-10,15,21-22,38-39H,11-14,16-19H2/t21-,22+ |
InChI-Schlüssel |
PXLLNHVJMJPPPN-SZPZYZBQSA-N |
Isomerische SMILES |
C1COCCN1C2=C(C=C(C=C2)N(C[C@@H](CN3C(=O)C4=CC=CC=C4C3=O)O)C[C@H](CN5C(=O)C6=CC=CC=C6C5=O)O)F |
Kanonische SMILES |
C1COCCN1C2=C(C=C(C=C2)N(CC(CN3C(=O)C4=CC=CC=C4C3=O)O)CC(CN5C(=O)C6=CC=CC=C6C5=O)O)F |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
Linezolid Diphthalimide; 2,2’-(3,3’-(3-Fluoro-4-morpholinophenylazanediyl)bis(2-hydroxypropane-3,1-diyl))diidoindoline-1,3-dione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












